Dichlorodifluoromethane

Description

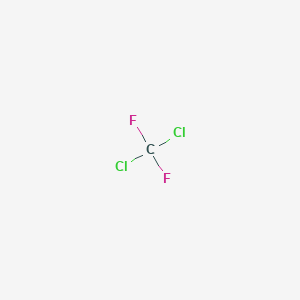

Structure

3D Structure

Properties

IUPAC Name |

dichloro(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2F2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBRQCKWGAHEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2F2 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | freon-12 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Haloalkane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020436 | |

| Record name | Dichlorodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorodifluoromethane appears as a colorless gas having a faint ethereal odor. Shipped as a liquid confined under its own vapor pressure. Contact with the unconfined liquid can cause frostbite. Both components are noncombustible. Can asphyxiate by the displacement of air. Exposure of the closed container to prolonged heat or fire can cause it to rupture violently and rocket., Colorless gas with an ether-like odor at extremely high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with an ether-like odor at extremely high concentrations., Colorless gas with an ether-like odor at extremely high concentrations. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichlorodifluoromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/595 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-21.6 °F at 760 mmHg (NTP, 1992), -29.8 °C, -30 °C, -22 °F | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/595 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 280 mg/L at 25 °C, Soluble in ethanol, ether, acetic acid, Solubility of water in dichlorodifluoromethane, 0.009 wt% at 25 °C, 13.1 wt% amyl chloride; 9.0 wt% benzene; 5.0 wt% bromobenzene; 1.2 wt% bromoform; 8.5 wt% n-butyl alcohol; 13.2 wt% butyl butyrate; 5.2 wt% carbon tetrachloride; 5.5 wt% chloroform; 3.9 wt% alpha-chloronaphthalene; 8.5 wt% cyclohexanone; 6.1 wt% diacetone alcohol; 14.1 wt% dibutyl ether; 8.9 wt% dibutyl oxalate; 6.3 wt% dibutyl tartrate; 3.9 wt% dichloroethyl ether; 7.2 wt% diethyl aniline; 4.7 wt% diethyl phthalate; 6.9 wt% dioxane; 4.7 wt% ethylene dichloride; 7.2 wt% ethylene glycol butyl ether; 7.4 wt% ethylene glycol ethyl ether (all 21.1 °C at 1 atm), 0.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, (77 °F): 0.03% | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorodifluoromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dichlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.35 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.486 at -29.8 °C (liquid), Relative density (water = 1): 1.5, 1.35 at 59 °F, 4.2(relative gas density) | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/595 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.2 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.2, 4.2 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/595 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 atm at 61 °F (NTP, 1992), 4,850 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 568, 5.7 atm | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/595 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: Shipped as a liquified compressed gas] | |

CAS No. |

75-71-8 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodifluoromethane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorodifluoromethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFM06SG1KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorodifluoromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/595 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, dichlorodifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA7D1F40.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-252 °F (NTP, 1992), -157.1 °C, -158 °C, -252 °F | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorodifluoromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/595 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dichlorodifluoromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of dichlorodifluoromethane (CCl₂F₂), historically known as Freon-12. This document details the prevalent industrial synthesis routes, offers detailed experimental protocols, and presents quantitative data to facilitate comparison and replication.

Core Synthesis Methodologies

The industrial production of this compound has primarily relied on the halogen exchange reaction, famously exemplified by the Swarts reaction. This process involves the fluorination of carbon tetrachloride (CCl₄) using hydrogen fluoride (B91410) (HF). Additionally, alternative methods, such as the chlorinolysis of fluorinated hydrocarbons, have been explored.

Swarts Reaction: Fluorination of Carbon Tetrachloride

The most common method for synthesizing this compound is the liquid-phase fluorination of carbon tetrachloride with anhydrous hydrogen fluoride. This reaction is typically catalyzed by antimony salts, with antimony pentachloride (SbCl₅) being a common choice. The catalyst facilitates the exchange of chlorine atoms for fluorine atoms on the carbon tetrachloride molecule. The reaction proceeds in a stepwise manner, with trichlorofluoromethane (B166822) (CCl₃F) being an intermediate product. By controlling the reaction conditions, the production of this compound can be maximized.

The overall reaction can be summarized as follows:

CCl₄ + 2HF --(SbCl₅ catalyst)--> CCl₂F₂ + 2HCl

A competing reaction that also occurs is:

CCl₄ + HF --(SbCl₅ catalyst)--> CCl₃F + HCl

The catalyst, antimony pentachloride, is activated by hydrogen fluoride to form various antimony chlorofluorides (SbClₓFᵧ), which are the active catalytic species. The reaction temperature, pressure, and the ratio of reactants are critical parameters that influence the yield and selectivity of the desired product.

Alternative Synthesis: Chlorinolysis of Ethylidene Fluoride

An alternative, though less common, industrial synthesis route involves the high-temperature chlorinolysis of ethylidene fluoride (CH₃CHF₂). This process is carried out at temperatures between 550°C and 900°C and results in the simultaneous formation of this compound and carbon tetrachloride.[1]

The reaction is represented by the following equation:

CH₃CHF₂ + 5Cl₂ → CCl₂F₂ + CCl₄ + 4HCl

This method offers a pathway to this compound from different starting materials but requires significantly higher energy input due to the high reaction temperatures.

Quantitative Data on Synthesis Methods

The following tables summarize the key quantitative data for the primary synthesis methods of this compound, based on available literature and patent information.

Table 1: Swarts Reaction Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Carbon Tetrachloride (CCl₄), Hydrogen Fluoride (HF) | [2][3] |

| Catalyst | Antimony Pentachloride (SbCl₅) or Antimony Trifluoride (SbF₃) with Chlorine | [2][4] |

| Temperature | 70°C - 120°C | [5] |

| Pressure | Superatmospheric, up to 20 atmospheres | [5] |

| Yield of CCl₂F₂ | Varies with conditions; can be optimized to be the major product | [6][7] |

| Selectivity | Dependent on HF to CCl₄ ratio and reaction time | [3] |

| Key Byproducts | Trichlorofluoromethane (CCl₃F), Hydrogen Chloride (HCl) | [6] |

Table 2: Chlorinolysis Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Ethylidene Fluoride (CH₃CHF₂), Chlorine (Cl₂) | [1] |

| Catalyst | None (thermal process) | [1] |

| Temperature | 650°C - 800°C (preferred range) | [1] |

| Molar Ratio (Cl₂:CH₃CHF₂) | At least 5:1 | [1] |

| Yield of CCl₂F₂ | 36 molar parts from 100 molar parts of ethylidene fluoride (in one example) | [1] |

| Key Byproducts | Carbon Tetrachloride (CCl₄), Hydrogen Chloride (HCl), various chlorinated compounds | [1] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and purification of this compound.

Laboratory-Scale Synthesis via Swarts Reaction

Objective: To synthesize this compound by the catalyzed reaction of carbon tetrachloride and hydrogen fluoride.

Materials:

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hydrogen fluoride (HF), anhydrous

-

Antimony pentachloride (SbCl₅), catalyst

-

Pressurized reaction vessel (autoclave) with stirring mechanism, pressure gauge, and temperature control

-

Gas inlet and outlet ports

-

Condenser cooled with a low-temperature coolant (e.g., dry ice/acetone)

-

Scrubbing towers containing water and a caustic solution (e.g., sodium hydroxide)

-

Gas collection system (e.g., cold trap or gas bag)

Procedure:

-

Catalyst Activation: The reaction vessel is charged with antimony pentachloride. Anhydrous hydrogen fluoride is then carefully introduced into the vessel to activate the catalyst. This is typically done at a temperature range of 30°C to 140°C.[5] The activation process forms antimony chlorofluoride species.

-

Reaction Setup: The reaction vessel is sealed and the temperature is brought to the desired operating range (e.g., 90°C - 100°C).[5]

-

Reactant Addition: Anhydrous carbon tetrachloride and an excess of anhydrous hydrogen fluoride are continuously fed into the reaction vessel. The molar ratio of HF to CCl₄ is a critical parameter to control the product distribution.

-

Reaction: The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst. The pressure in the vessel is maintained at a superatmospheric level (e.g., 10-15 atm).

-

Product Collection: The gaseous product stream, consisting of CCl₂F₂, CCl₃F, unreacted HF, and byproduct HCl, exits the reactor through the gas outlet.

-

Initial Purification: The gas stream is passed through a condenser to liquefy higher boiling point components, which can be returned to the reactor.

-

Final Product Collection: The remaining gas is then passed through the purification train (scrubbing and drying) before the final product is collected in a cold trap.

Purification of this compound

Objective: To purify the crude this compound by removing acidic byproducts and separating it from other chlorofluorocarbons.

Materials:

-

Crude this compound gas stream

-

Scrubbing tower with water

-

Scrubbing tower with a caustic solution (e.g., 5-10% sodium hydroxide)

-

Drying tower with a suitable desiccant (e.g., concentrated sulfuric acid or molecular sieves)

-

Fractional distillation column

-

Low-temperature condenser and receiver

Procedure:

-

Acidic Gas Removal (Scrubbing): The crude gas stream is first passed through a scrubbing tower containing water to remove the bulk of the hydrogen chloride (HCl) and some hydrogen fluoride (HF).

-

Caustic Scrubbing: The gas is then passed through a second scrubbing tower containing a caustic solution (e.g., sodium hydroxide) to neutralize any remaining acidic gases.[8] High removal efficiencies (>99%) for HCl and HF can be achieved under optimal conditions.[9]

-

Drying: The scrubbed gas is passed through a drying tower to remove any entrained water vapor.

-

Fractional Distillation: The dried gas mixture is then cooled and liquefied. The liquid mixture is fed into a fractional distillation column. Due to the difference in boiling points (CCl₃F: 23.7°C, CCl₂F₂: -29.8°C), the components can be separated.[2][6] this compound, being the more volatile component, is collected as the distillate from the top of the column. The distillation is carried out under controlled temperature and pressure to achieve high purity.

-

Final Product: The purified this compound is collected in a cooled receiver.

Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Swarts Reaction

Caption: Stepwise fluorination in the Swarts reaction.

References

- 1. US2417059A - Production of this compound - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US4885416A - Fluorination process - Google Patents [patents.google.com]

- 6. Trichlorofluoromethane | CCl3F | CID 6389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trichlorofluoromethane - Wikipedia [en.wikipedia.org]

- 8. machengineering.com [machengineering.com]

- 9. trevi-env.com [trevi-env.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichlorodifluoromethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of dichlorodifluoromethane (CCl₂F₂), a compound historically known as Freon-12 or R-12. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed methodologies for key experimental procedures are outlined, and logical pathways are visualized to enhance understanding.

Physical Properties

This compound is a colorless, non-flammable gas at standard temperature and pressure, with a faint ethereal odor at high concentrations.[1][2][3] It was widely used as a refrigerant and aerosol propellant due to its stability and thermodynamic properties.[4][5]

Quantitative Physical Data

The key physical properties of this compound are summarized in the tables below.

Table 1: General Physical Properties

| Property | Value | Source |

| Molecular Formula | CCl₂F₂ | [2][6][7] |

| Molar Mass | 120.91 g/mol | [2][3][6][8] |

| Appearance | Colorless gas | [1][2][3] |

| Odor | Faint ethereal odor at high concentrations | [1][2][3] |

Table 2: Thermodynamic Properties

| Property | Value | Source |

| Boiling Point (at 1 atm) | -29.8 °C (-21.6 °F) | [4][6] |

| Melting Point | -157.7 °C (-251.9 °F) | [6] |

| Critical Temperature | 111.8 °C (233.2 °F) | [6] |

| Critical Pressure | 40.7 atm | [6] |

| Latent Heat of Vaporization | 166.172 kJ/kg | [9] |

| Specific Heat Capacity (Liquid, 30°C) | 0.21 kJ/kg·K | [4] |

Table 3: Density and Vapor Properties

| Property | Value | Source |

| Density (Liquid, 15°C) | 1.35 g/cm³ | [6] |

| Vapor Density (Air = 1) | 4.2 | [8] |

| Vapor Pressure (at 20°C) | 568 kPa | [7] |

Table 4: Solubility Data

| Property | Value | Source |

| Solubility in Water (25°C) | 0.28 g/L | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [5][10] |

Chemical Properties

This compound is chemically stable and non-reactive under normal conditions.[8] However, it can undergo decomposition under specific circumstances, such as exposure to high temperatures or ultraviolet radiation in the upper atmosphere.

Table 5: Chemical and Safety Properties

| Property | Value/Description | Source |

| Chemical Stability | Stable under normal conditions | [8] |

| Reactivity with Water | No reaction | [6] |

| Flammability | Not flammable | [6] |

| Reactivity with Metals | Reacts violently with reactive metals like aluminum | [2] |

| Hazardous Decomposition Products | Hydrogen chloride, hydrogen fluoride, and phosgene (B1210022) in a fire | [11] |

| Ozone Depletion Potential (ODP) | 1.0 (relative to CFC-11) | [12] |

| Global Warming Potential (GWP) | 8100 (relative to CO₂) | [12] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of substances like this compound are often standardized. Below are descriptions of the general methodologies that are employed.

Boiling Point Determination

The boiling point of a volatile liquid like this compound can be determined using several methods:

-

Distillation Method : A simple distillation apparatus is set up with the sample in the distilling flask. The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the liquid is measured. This method requires a larger sample size (typically >5 mL).

-

Thiele Tube Method : This microscale method uses a small amount of the sample in a small test tube, along with an inverted capillary tube. The apparatus is heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Reflux Method : The sample is heated to reflux in a flask equipped with a condenser. A thermometer is placed in the vapor phase above the boiling liquid to measure the boiling point.

Vapor Pressure Measurement

The vapor pressure of this compound can be measured by the following methods:

-

Static Method : A sample of the substance is placed in a container, and the air is removed. The container is then heated to a specific temperature, and the pressure of the vapor in equilibrium with the liquid is measured directly using a pressure gauge.

-

Dynamic Method (Ebulliometry) : This method involves measuring the boiling point of the liquid at various controlled pressures. The relationship between the boiling temperature and the applied pressure provides the vapor pressure curve.

-

Knudsen Effusion Method : This technique is suitable for substances with low vapor pressures. The rate of effusion of the vapor through a small orifice in a Knudsen cell is measured, and from this, the vapor pressure can be calculated.

Solubility Determination

The solubility of a sparingly soluble gas like this compound in a liquid can be determined by:

-

Shake-Flask Method : A known volume of the solvent (e.g., water) is placed in a sealed container with an excess of the gaseous solute. The container is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved gas in the liquid phase is then determined using analytical techniques such as gas chromatography.

-

Column Elution Method : The solvent is passed through a column packed with a solid support that is saturated with the solute. The solvent becomes saturated with the solute as it passes through the column. The concentration of the solute in the eluted solvent is then measured.

Logical and Signaling Pathways

While "signaling pathways" in the biological sense are not applicable to this compound, its industrial synthesis and atmospheric decomposition represent important logical pathways. These are visualized below using the DOT language.

Industrial Synthesis of this compound

The primary industrial method for producing this compound is the Swarts process, which involves the reaction of carbon tetrachloride with hydrogen fluoride.

Caption: Industrial synthesis of this compound via the Swarts process.

Atmospheric Decomposition of this compound

In the stratosphere, this compound undergoes photolysis by ultraviolet radiation, initiating a catalytic cycle of ozone depletion.

Caption: Atmospheric decomposition of CCl₂F₂ and its role in ozone depletion.

References

- 1. Ozone-Depleting CFC Chemicals Will Reemerge From Ocean by 2075, Study Finds - EcoWatch [ecowatch.com]

- 2. epa.gov [epa.gov]

- 3. This compound (CAS 75-71-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. The science checklist applied: CFCs and the destruction of the ozone layer [undsci.berkeley.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Unexplained increases in five atmospheric CFCs raise concerns | Research | Chemistry World [chemistryworld.com]

- 10. This compound, CCl2F2, one of the chlorofluo- rocarbon - McMurry 8th Edition Ch 11 Problem 36 [pearson.com]

- 11. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

Spectroscopic Profile of Dichlorodifluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dichlorodifluoromethane (CCl₂F₂), a compound of historical significance in refrigerants and aerosol propellants, and of continued interest in atmospheric chemistry and as a reference compound. This document compiles and details its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in various research and development applications.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is characterized by strong absorptions in the fingerprint and C-Cl/C-F stretching regions. The vibrational modes are well-defined and have been extensively studied.

Table 1: Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Symmetry Species |

| 1159 | C-F asymmetric stretch | b1 |

| 1101 | C-F symmetric stretch | a1 |

| 902 | C-Cl asymmetric stretch | b2 |

| 667 | C-Cl symmetric stretch | a1 |

| 458 | CF₂ scissoring | a1 |

| 446 | CF₂ rocking | b1 |

| 437 | CF₂ wagging | b2 |

| 322 | CF₂ twisting | a2 |

| 262 | CCl₂ scissoring | a1 |

Source: Data compiled from the NIST Chemistry WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of hydrogen atoms, ¹H NMR spectroscopy is not applicable to this compound. ¹³C and ¹⁹F NMR are the relevant techniques for this molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~120-130 | Triplet |

Note: The exact chemical shift can vary depending on the solvent and reference standard. The multiplicity is a triplet due to coupling with the two fluorine atoms.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Reference Standard |

| -6.9 | Singlet | CCl₃F |

Source: SpectraBase.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of chlorine atoms.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 85 | 100.0 | [C³⁵Cl₂F]⁺ |

| 87 | 65.0 | [C³⁵Cl³⁷ClF]⁺ |

| 120 | 3.0 | [C³⁵Cl₂F₂]⁺ (Molecular Ion) |

| 122 | 2.0 | [C³⁵Cl³⁷ClF₂]⁺ |

| 124 | 0.3 | [C³⁷Cl₂F₂]⁺ |

| 50 | 10.0 | [CF₂]⁺ |

| 35 | 8.0 | [³⁵Cl]⁺ |

| 37 | 2.7 | [³⁷Cl]⁺ |

Source: Data compiled from the NIST Chemistry WebBook.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Gas-Phase Infrared (IR) Spectroscopy

Objective: To obtain a high-resolution infrared spectrum of gaseous this compound.

Methodology:

-

Sample Preparation: A certified gas standard of this compound is used. The gas cell, typically a long-path (e.g., 10 cm or longer) cell with infrared-transparent windows (e.g., KBr or ZnSe), is first evacuated to a high vacuum. The gas is then introduced into the cell to a desired pressure, which is monitored with a calibrated pressure gauge.[4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

-

Data Acquisition:

-

A background spectrum of the evacuated gas cell is recorded. This is a single-beam spectrum of the instrument's infrared source and optics.

-

The gas cell is filled with this compound to the desired pressure.

-

A single-beam spectrum of the sample is recorded.

-

The final absorbance or transmittance spectrum is calculated by ratioing the sample spectrum against the background spectrum.

-

-

Data Processing: The resulting spectrum is processed, which may include baseline correction and smoothing. The positions of the absorption bands are then determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹³C and ¹⁹F NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

As this compound is a gas at room temperature, the sample is typically prepared by bubbling the gas through a cold deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube until a sufficient concentration is reached.

-

Alternatively, a sealed NMR tube containing the deuterated solvent can be cooled in liquid nitrogen, and a known amount of this compound gas can be condensed into the tube. The tube is then sealed while still cold.

-

A reference standard (e.g., tetramethylsilane (B1202638) for ¹³C, CCl₃F for ¹⁹F) is added to the solvent or used as an external reference.

-

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is used. The probe is tuned to the appropriate frequency for ¹³C or ¹⁹F.

-

Data Acquisition:

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons, a sufficient number of scans and a suitable relaxation delay are used to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: A standard one-pulse ¹⁹F NMR experiment is performed. ¹⁹F is a highly sensitive nucleus, so a spectrum can be acquired relatively quickly.

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal or external standard.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound using electron ionization.

Methodology:

-

Sample Introduction:

-

For a gaseous sample like this compound, a gas inlet system is used. The gas is introduced from a lecture bottle or a gas-tight syringe into the mass spectrometer's ion source through a leak valve, which allows for a controlled flow of the gas.

-

Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is injected into the GC, where it is separated from other components before entering the mass spectrometer.[5]

-

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic pattern for chlorine-containing fragments is a key diagnostic feature.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and the molecular information obtained for this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Thermodynamic Properties of Dichlorodifluoromethane (Gas Phase): A Technical Guide

An In-depth Technical Guide for Researchers and Scientific Professionals

Introduction

Dichlorodifluoromethane, commonly known as R-12 or Freon-12, is a chlorofluorocarbon (CFC) that was once widely used as a refrigerant and aerosol spray propellant.[1][2] Due to its significant ozone-depleting potential, its production has been phased out under the Montreal Protocol.[3] However, understanding its thermodynamic properties remains crucial for assessing existing systems, for academic research, and for the development of suitable alternatives. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound in its gas phase, detailed experimental methodologies for their determination, and logical workflows.

Physicochemical Properties

This compound is a colorless, non-flammable gas with a faint ethereal odor at room temperature.[1][3] It is chemically stable under normal conditions.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | CCl₂F₂ |

| Molar Mass | 120.91 g/mol [1] |

| Boiling Point | -29.8 °C (243.3 K)[1][3] |

| Melting Point | -157.7 °C (115.5 K)[1] |

| Critical Temperature | 112 °C (385 K)[1] |

| Critical Pressure | 4.170 MPa (41.15 bar)[1] |

| Critical Density | 4.789 mol/L[1] |

Thermodynamic Data

The following tables summarize key thermodynamic properties of this compound in the gas phase at various conditions.

Table 2: Isobaric and Isochoric Heat Capacity of this compound Gas

| Temperature (°C) | Specific Heat Capacity at Constant Pressure (Cp) (J/mol·K) | Specific Heat Capacity at Constant Volume (Cv) (J/mol·K) | Heat Capacity Ratio (κ) |

| 30 | 74[1] | 65[1] | 1.138[2] |

The temperature-dependent ideal gas heat capacity can be calculated using the Shomate Equation. The coefficients for this compound are provided by the National Institute of Standards and Technology (NIST).[4][5]

Table 3: Standard Thermodynamic Properties of Formation (25 °C and 1 bar)

| Property | Value |

| Standard Enthalpy of Formation (ΔfH°) | -491.62 kJ/mol[4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -108.1 kcal/mol (gas) |

| Standard Entropy (S°) | 67.12 cal/deg/mole (gas) |

Table 4: Transport Properties of this compound Gas

| Temperature (°C) | Thermal Conductivity (mW/m·K) | Viscosity (Poise) |

| 0 | 9.46[1][2] | 0.0001168[2] |

| 15 | 9.46 | - |

| 21.1 (70°F) | - | 0.262 centipoise[6] |

Experimental Protocols

The determination of the thermodynamic properties of gases requires precise and well-controlled experimental setups. Below are detailed methodologies for measuring key parameters.

Measurement of Heat Capacity (Calorimetry)

The specific heat capacity of a gas can be determined at constant pressure (Cp) or constant volume (Cv) using calorimetry.

Methodology: Constant-Volume Calorimetry (Bomb Calorimeter)

A bomb calorimeter is suitable for determining the heat capacity of gases at a constant volume.[5]

-

Apparatus:

-

A high-strength, constant-volume stainless steel container (the "bomb").

-

A surrounding water bath (calorimeter) with a known heat capacity.

-

A high-precision thermometer to measure the temperature change of the water bath.

-

An electrical heater to introduce a known amount of energy.

-

A stirrer to ensure uniform temperature distribution in the water.

-

Insulated jacket to minimize heat exchange with the surroundings.

-

-

Procedure:

-

The bomb is evacuated and then filled with a known mass of this compound gas to a specific pressure.

-

The bomb is sealed and placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water bath is recorded once thermal equilibrium is reached.

-

A known amount of electrical energy (Q) is supplied to the heater within the bomb, causing the temperature of the gas and subsequently the water bath to rise.

-

The final temperature of the water bath is recorded after stirring to achieve thermal equilibrium.

-

The heat capacity of the calorimeter itself is predetermined through a similar experiment with a substance of known heat capacity.

-

-

Data Analysis: The total heat absorbed by the system (gas and calorimeter) is equal to the electrical energy supplied. The heat capacity at constant volume (Cv) is calculated using the following equation: Q = (n * Cv + C_cal) * ΔT Where:

-

Q is the heat supplied by the heater.

-

n is the number of moles of the gas.

-

Cv is the molar heat capacity at constant volume of the gas.

-

C_cal is the heat capacity of the calorimeter.

-

ΔT is the change in temperature.

-

Measurement of Thermal Conductivity (Transient Hot-Wire Method)

The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of gases.[7][8]

-

Apparatus:

-

A thin platinum wire suspended vertically in a pressure-sealed cell containing the gas sample.[1][9]

-

A power source to apply a step voltage to the wire.

-

A Wheatstone bridge and a high-speed data acquisition system to measure the resistance (and thus temperature) of the wire over time.[2]

-

A pressure vessel to contain the gas at the desired pressure and temperature.[2]

-

-

Procedure:

-

The measurement cell is filled with this compound gas to the desired pressure.

-

The system is allowed to reach thermal equilibrium at the target temperature.

-

A step voltage is applied to the platinum wire, causing it to heat up.

-

The change in the wire's resistance is recorded as a function of time. This is possible because the electrical resistance of platinum is a well-defined function of temperature.

-

The measurement is performed over a very short duration (typically 1 second) to minimize the effects of natural convection.[7]

-

-

Data Analysis: The thermal conductivity (λ) of the gas is determined from the rate of temperature increase of the wire. The temperature rise (ΔT) of the wire is approximately a linear function of the logarithm of time (t), as described by the simplified equation: ΔT ≈ (q / (4πλ)) * ln(t) + C Where:

-

q is the heat generated per unit length of the wire.

-

λ is the thermal conductivity of the gas.

-

C is a constant that depends on the properties of the wire and the gas. By plotting the temperature rise against the natural logarithm of time, the thermal conductivity can be calculated from the slope of the resulting line.[2]

-

Measurement of Vapor Pressure (Static Method)

The static method is a direct way to measure the vapor pressure of a substance in equilibrium with its condensed phase.[10]

-

Apparatus:

-

Procedure:

-

A sample of liquid this compound is placed in the container.

-

The sample is degassed to remove any dissolved air or other volatile impurities.[10] This is often done by freezing the sample, evacuating the headspace, and then thawing the sample to release dissolved gases. This cycle is repeated several times.[10]

-

The container is placed in a constant temperature bath until thermal equilibrium is established.

-

The pressure of the vapor in the headspace is measured using the pressure transducer. This is the vapor pressure at that temperature.

-

The procedure is repeated at different temperatures to obtain a vapor pressure curve.

-

-

Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation.[11] The Antoine equation is a semi-empirical correlation that is often used to fit vapor pressure data: log₁₀(P) = A - (B / (T + C)) Where P is the vapor pressure, T is the temperature, and A, B, and C are substance-specific constants.[12]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships between thermodynamic properties and a typical experimental workflow for their determination.

Caption: Interrelationships between fundamental thermodynamic properties.

Caption: Workflow for determining thermodynamic properties of a gas.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound in the gas phase. The tabulated data, derived from reputable sources, offers a valuable resource for researchers and scientists. The outlined experimental protocols provide a foundational understanding of the methodologies employed to determine these critical parameters. While the use of this compound is now restricted, the study of its properties continues to be relevant for both historical context and the ongoing development of more environmentally benign alternatives in refrigeration and other applications.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. users.metu.edu.tr [users.metu.edu.tr]

- 7. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 8. Measurement of the thermal conductivity of gases by the transient hot-wire method | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound, CCl2F2, one of the chlorofluo- rocarbon - McMurry 8th Edition Ch 11 Problem 36 [pearson.com]

- 12. Heat Measurement of Calorimeter | Unit & Substances - Lesson | Study.com [study.com]

A Technical Guide to the Historical Research Applications of Dichlorodifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodifluoromethane (CCl₂F₂), commonly known as Freon-12 or R-12, is a chlorofluorocarbon (CFC) that was first synthesized in the late 1920s.[1] Its unique physical and chemical properties, such as being colorless, odorless, non-toxic, and non-flammable, led to its widespread use in a variety of industrial and commercial applications, most notably as a refrigerant and an aerosol propellant.[1][2] While its production was phased out under the Montreal Protocol due to its detrimental effects on the ozone layer, this compound played a significant, albeit now historical, role in various fields of scientific research.[2][3] This technical guide provides an in-depth look at the historical applications of this compound in research, focusing on its use as a transient tracer in oceanography and its chemical synthesis.

Physical and Chemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound was crucial for its application in research. This data provided the foundation for its use in various experimental setups.

| Property | Value |

| Molecular Formula | CCl₂F₂ |

| Molecular Weight | 120.91 g/mol |

| Boiling Point (at 1 atm) | -29.8 °C (-21.6 °F) |

| Melting Point | -157.7 °C (-251.9 °F) |

| Critical Temperature | 112.0 °C (233.6 °F) |

| Critical Pressure | 4.17 MPa |

| Density (liquid at -29.8°C) | 1.486 g/cm³ |

| Solubility in Water (at 20°C) | 0.286 g/L |

| Ozone Depletion Potential (ODP) | 0.82 |

| Global Warming Potential (GWP, 100-year) | 10,900 |